N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide
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Overview
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is a complex organic compound that features a furan ring, a pyrazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling with nicotinamide.
Synthesis of Furan Intermediate: The furan ring can be synthesized from furfural, which is derived from biomass.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furan-2,5-dicarboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of nicotinamide.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the pyrazole ring.
1-methyl-3-(furan-2-yl)pyrazole: Similar structure but lacks the nicotinamide moiety.
Nicotinamide derivatives: Compounds with variations in the substituents on the nicotinamide ring.
Uniqueness
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)nicotinamide is unique due to the combination of the furan, pyrazole, and nicotinamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-13(14-5-3-7-21-14)8-12(18-19)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNZJQFLAGIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CN=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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